10H-Phenothiazine, 10-(1-methylethyl)-
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Overview
Description
10H-Phenothiazine, 10-(1-methylethyl)- is an organic compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the phenothiazine core. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(1-methylethyl)- typically involves the alkylation of phenothiazine. One common method includes the reaction of phenothiazine with isopropyl iodide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 10-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
10H-Phenothiazine, 10-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(1-methylethyl)- involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, and inhibit enzymes involved in cellular metabolism. The compound’s effects are mediated through pathways that involve oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine, 10-methyl-
- 10H-Phenothiazine, 10-ethyl-
- 10H-Phenothiazine, 10-propyl-
Uniqueness
10H-Phenothiazine, 10-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, and propyl analogs .
Properties
CAS No. |
17427-04-2 |
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Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
10-propan-2-ylphenothiazine |
InChI |
InChI=1S/C15H15NS/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11H,1-2H3 |
InChI Key |
OWAUKFUWHPAXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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